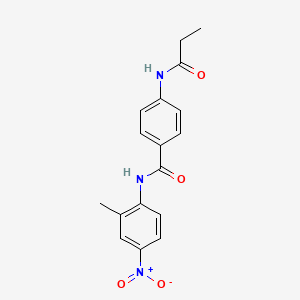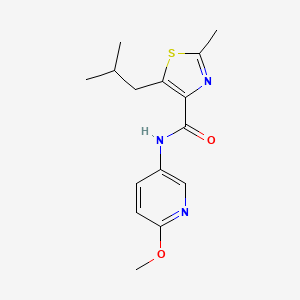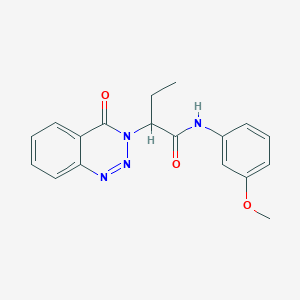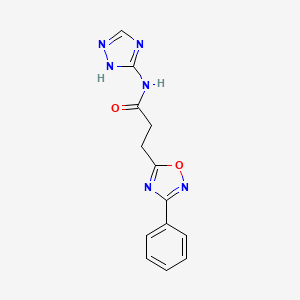
N-(2-methyl-4-nitrophenyl)-4-(propanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-nitrophenyl)-4-(propanoylamino)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core structure with additional functional groups, including a nitro group, a methyl group, and a propanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-4-(propanoylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 2-methyl-4-nitrophenylamine.
Acylation: The nitro-substituted amine is then acylated with propanoyl chloride in the presence of a base such as pyridine to form N-(2-methyl-4-nitrophenyl)-propanamide.
Amidation: Finally, the propanamide derivative is reacted with 4-aminobenzoyl chloride under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amide nitrogen.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 2-methyl-4-aminophenyl-4-(propanoylamino)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methyl-4-nitrophenylamine and 4-aminobenzoic acid.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-4-(propanoylamino)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-4-(propanoylamino)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the amide groups can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-nitrophenyl)-4-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propanoyl group.
N-(2-methyl-4-nitrophenyl)-4-(butanoylamino)benzamide: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness
N-(2-methyl-4-nitrophenyl)-4-(propanoylamino)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the propanoylamino group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C17H17N3O4/c1-3-16(21)18-13-6-4-12(5-7-13)17(22)19-15-9-8-14(20(23)24)10-11(15)2/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
HKSAILBIEZFSND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009242.png)
![2-(2-methoxyethyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11009252.png)
![9-(2-Methoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one](/img/structure/B11009258.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11009259.png)
![2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11009268.png)

![7,8-dimethoxy-3-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11009278.png)
![N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11009282.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B11009286.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11009288.png)

![1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B11009299.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11009304.png)

